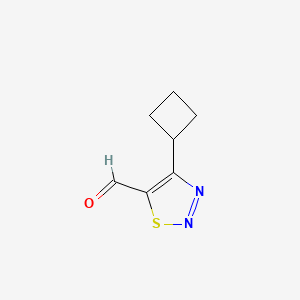
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features a benzodiazole core, which is a fused bicyclic structure containing both benzene and diazole rings. The azido group (-N3) attached to the benzodiazole core makes it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the introduction of the azido group to a pre-formed benzodiazole core. One common method is the diazo transfer reaction, where a diazo compound is reacted with a primary amine to form the azide. For example, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate can be used as a diazo transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors
Análisis De Reacciones Químicas
Types of Reactions
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Reagents like triphenylphosphine can be used to substitute the azido group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products
Substitution: Formation of substituted benzodiazoles.
Reduction: Formation of 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes or alkenes to form triazoles, which can interact with various biological targets. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.
5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: The reduced form of the compound.
Uniqueness
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific structure, which combines the reactivity of the azido group with the stability of the benzodiazole core. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
Propiedades
Fórmula molecular |
C9H9N5O |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
5-azido-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C9H9N5O/c1-13-7-4-3-6(11-12-10)5-8(7)14(2)9(13)15/h3-5H,1-2H3 |
Clave InChI |
HRURVLIRJXRSAN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N=[N+]=[N-])N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)




![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)








